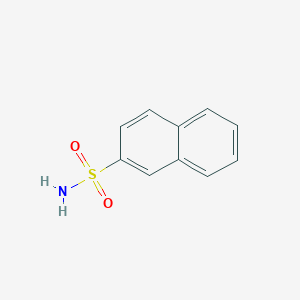

Naphthalene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBLLSQMOMPTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283362 | |

| Record name | Naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-47-2 | |

| Record name | 2-Naphthalenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Naphthalene-2-sulfonamide: An In-Depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of naphthalene-2-sulfonamide, a key scaffold in medicinal chemistry. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing robust experimental protocols for determining these critical physicochemical properties. Additionally, it outlines the known involvement of naphthalene-sulfonamide derivatives in cellular signaling pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively documented, general observations for related sulfonamides and naphthalenic compounds can provide some guidance. The experimental protocols provided below will enable researchers to generate precise solubility data for their specific needs.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility | Method |

| Water (pH 5.0) | 25 | Data not available | Shake-Flask |

| Water (pH 7.4) | 25 | Data not available | Shake-Flask |

| Water (pH 9.0) | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

Note: The table above is intended to be populated with experimentally determined data. The protocols to generate this data are provided in Section 2.

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. Both kinetic and thermodynamic solubility can be assessed to inform different stages of the drug discovery and development process.

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound.

Methodology:

-

Preparation of Solvent Systems: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0) and other organic solvents.

-

Addition of Excess Compound: Add an excess amount of this compound to a clear glass vial containing a known volume of the solvent system. Ensure there is undissolved solid material present.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid material. Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Figure 1: Thermodynamic Solubility Workflow

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a multi-well plate to create a range of concentrations.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[2]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional): For a more quantitative assessment, the plate can be centrifuged, and the supernatant analyzed by HPLC-UV to determine the concentration of the dissolved compound.

Stability Profile

The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. Stability testing exposes the compound to various stress conditions to identify potential degradation pathways and determine its shelf-life.

Table 2: Stability of this compound under Stress Conditions

| Stress Condition | Details | Observations/Degradation Products |

| Hydrolytic | ||

| Acidic | 0.1 M HCl at 60°C for 24h | Data not available |

| Neutral | Water at 60°C for 24h | Data not available |

| Basic | 0.1 M NaOH at 60°C for 24h | Data not available |

| Oxidative | 3% H₂O₂ at room temperature for 24h | Data not available |

| Photolytic | Exposure to UV light (e.g., 254 nm) and visible light | Data not available |

| Thermal | Dry heat at 80°C for 48h | Data not available |

Note: The stability of sulfonamides can be pH-dependent, with some studies indicating greater stability at neutral to slightly alkaline pH.[3][4] Hydrolysis is a potential degradation pathway for sulfonamides.[3][4]

Experimental Protocols for Stability Assessment

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products, allowing for accurate quantification of the remaining API.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat (e.g., at 60°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat (e.g., at 60°C) for a specified time.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat (e.g., at 60°C) for a specified time.

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber).[5] A dark control sample should be kept under the same conditions but protected from light.

-

Thermal Degradation: Store the solid compound or a solution in a high-temperature oven (e.g., 80°C).

-

-

Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples using a developed HPLC method.

Stability-Indicating HPLC-UV Method Development

A reverse-phase HPLC method with UV detection is commonly used for the analysis of aromatic compounds like this compound.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is free from co-eluting impurities.

Figure 2: Stability-Indicating Method Workflow

Signaling Pathway Involvement

Derivatives of naphthalene-sulfonamide have been investigated for their potential as anticancer agents. Some of these compounds have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.

The binding of Interleukin-6 (IL-6) to its receptor (IL-6R) leads to the recruitment and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[6][7][8][9] Naphthalene-sulfonamide derivatives may inhibit this pathway, leading to anti-cancer effects.

Figure 3: IL-6/JAK2/STAT3 Signaling Pathway

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols will enable researchers to generate the necessary data to support their drug discovery and development efforts.

References

- 1. quora.com [quora.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

Spectroscopic Analysis of Naphthalene-2-Sulfonamide Derivatives: A Technical Guide

Naphthalene-sulfonamide derivatives represent a significant class of compounds in medicinal chemistry and drug development. Their structural motif is found in various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into their atomic and molecular structure.

This technical guide provides an in-depth overview of the key spectroscopic methods used to analyze Naphthalene-2-sulfonamide derivatives, targeted at researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Derivatives

A common synthetic route to produce this compound derivatives involves the reaction of a naphthalene-2-sulfonyl chloride with a desired amine. For instance, novel 6-acetyl-N-phenylthis compound derivatives have been synthesized by reacting 6-acetylnaphthalene-2-sulfonyl chloride with various amines in dichloromethane.[2] Another approach involves the bromination of a starting naphthalenic compound, followed by reaction with a sulfanilamide.[1]

General Experimental Protocol: Synthesis

The following protocol is a generalized example for the synthesis of an N-substituted this compound:

-

Preparation of Naphthalene-2-sulfonyl Chloride : Naphthalene is reacted with chlorosulfonic acid. The reaction mixture is carefully controlled to favor the formation of the 2-substituted isomer.

-

Dissolution : The desired amine starting material is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), often in the presence of a base like triethylamine or pyridine to act as an acid scavenger.

-

Reaction : Naphthalene-2-sulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature, typically 0 °C to room temperature.

-

Stirring : The reaction mixture is stirred for a specified period (ranging from a few hours to overnight) to ensure the completion of the reaction.

-

Work-up : The mixture is typically washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Isolation : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized derivatives are then subjected to a suite of spectroscopic analyses to confirm their chemical structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives show characteristic signals for the aromatic protons of the naphthalene ring, typically appearing in the region of 7.0-8.8 ppm.[3] The proton of the sulfonamide group (–SO₂NH–) manifests as a singlet peak, with its chemical shift being sensitive to the solvent and concentration, often appearing between 8.78 and 10.15 ppm.[4] Protons on substituents attached to the sulfonamide nitrogen will have their own characteristic shifts.

¹³C NMR Spectroscopy: In the ¹³C NMR spectra, the aromatic carbons of the naphthalene ring typically show signals in the region between 110 and 145 ppm.[3] Carbons directly attached to the sulfonyl group will be deshielded and appear further downfield. Signals for carbons in the N-substituent will appear in their expected regions. For example, an acetamide carbonyl carbon appears around 169.4 ppm, while its methyl carbon is found near 24.6 ppm.[4]

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Naphthalene Aromatic (Ar-H) | 7.0 - 8.8 | 110 - 145 |

| Sulfonamide (SO₂NH –) | 8.7 - 10.2 | - |

| Acetamide (–CONH –) | ~10.3 | - |

| Acetamide (C =O) | - | ~169.4 |

| Acetamide (–C H₃) | ~2.1 | ~24.6 |

| Methoxy (–OC H₃) | ~3.6 | ~55.7 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, the most characteristic vibrations are from the sulfonamide group.

-

S=O Stretching : The sulfonyl group (SO₂) gives rise to two strong and distinct stretching bands. The asymmetric stretching (νas) appears in the range of 1310–1320 cm⁻¹, and the symmetric stretching (νs) is observed between 1143–1155 cm⁻¹.[4]

-

N-H Stretching : The N-H stretching vibration of the sulfonamide group (–SO₂NH–) appears as a band in the region of 3144–3349 cm⁻¹.[4]

-

S-N Stretching : The stretching vibration for the S-N bond is typically found in the 895–914 cm⁻¹ region.[4]

-

Aromatic C=C Stretching : Bands corresponding to the aromatic C=C stretching of the naphthalene ring are observed in the 1489–1594 cm⁻¹ region.[4]

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3144 - 3349 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1489 - 1594 | Medium-Strong |

| Asymmetric S=O Stretch | 1310 - 1320 | Strong |

| Symmetric S=O Stretch | 1143 - 1155 | Strong |

| S-N Stretch | 895 - 914 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉NO₂S), the molecular weight is 207.25 g/mol .[5] In GC-MS analysis, the mass spectrum often shows a prominent molecular ion peak (M⁺) at m/z 207.[5] Key fragment ions frequently observed include those at m/z 143 and m/z 127, corresponding to the loss of SO₂ and the naphthalenyl cation, respectively.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. Naphthalene derivatives exhibit strong ultraviolet absorption due to π-π* transitions within the aromatic rings.[6] The spectra often show a fine structure associated with the conjugated system.[6] For example, a spectrophotometric method for determining sulfonamides after diazotization and coupling with 8-hydroxyquinoline shows an absorption maximum around 500 nm for the resulting azo dye product.[7][8]

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological interactions is crucial for clarity and understanding.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow from synthesis to full spectroscopic characterization of a this compound derivative.

Example Signaling Pathway: IL6/JAK2/STAT3 Inhibition

Certain naphthalene-sulfonamide hybrids have been investigated for their anticancer properties and have been shown to modulate critical cell signaling pathways.[2][9] One such pathway is the IL6/JAK2/STAT3 pathway, which is often dysregulated in cancer. The diagram below illustrates how a naphthalene-sulfonamide derivative might inhibit this pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives using NMR, IR, Mass Spectrometry, and UV-Vis is indispensable for their structural verification and purity assessment. The detailed protocols and data presented in this guide serve as a foundational resource for scientists engaged in the synthesis and development of these therapeutically important compounds. The ability to confirm molecular structure with high confidence is a critical step in advancing these derivatives from laboratory synthesis to potential clinical applications.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis and Characterization of Novel Naphthalene-2-sulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel naphthalene-2-sulfonamide compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the synthetic methodologies, analytical characterization, and mechanisms of action, with a focus on their potential as therapeutic agents.

Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the functionalization of a naphthalene core, followed by the introduction of the sulfonamide moiety and subsequent diversification.

General Synthesis of 6-Acetylthis compound Derivatives

A common and effective route to a variety of N-substituted naphthalene-2-sulfonamides begins with 2-acetylnaphthalene. The key steps are outlined below.[1]

Experimental Protocol:

-

Synthesis of 6-Acetylnaphthalene-2-sulfonyl Chloride (3): 2-Acetylnaphthalene (1.0 g) is treated with chlorosulfonic acid (5 mL) with continuous stirring for 2 hours on an ice bath. After the initial reaction, the ice bath is removed, and the reaction mixture is carefully added to ice, leading to the precipitation of a white solid. The precipitate is then filtered, washed thoroughly with distilled water until acid-free, and crystallized from dichloromethane (DCM) to yield white needles of 6-acetylnaphthalene-2-sulfonyl chloride.[1]

-

Synthesis of 6-Acetyl-N-phenylthis compound Derivatives (5a–j): To a solution of 6-acetylnaphthalene-2-sulfonyl chloride (1.0 mmol) in dichloromethane (20 mL), an appropriate amine (1.5 mmol) is added. The reaction mixture is stirred continuously at room temperature for 1–3 hours. The resulting precipitate is filtered and recrystallized from ethanol to obtain the final 6-acetyl-N-phenylthis compound product.[2]

Caption: General synthetic workflow for 6-acetylthis compound derivatives.

Synthesis via Bromination of 1-Hydroxy Acetonaphthone

An alternative synthetic approach involves the initial bromination of a substituted naphthalene, followed by reaction with a sulfonamide.[3]

Experimental Protocol:

-

Bromination of 1-Hydroxy Acetonaphthone: This initial step involves the bromination of 1-hydroxy acetonaphthone using N-bromosuccinimide to produce an intermediate, 2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone.[3]

-

Synthesis of 4-((2-(1-hydroxynaphthalen-2-yl)-2-oxoethyl)amino)benzenesulfonamide: 0.01 moles of 2-bromo-1-(1-hydroxynaphthalen-2-yl)ethanone is dissolved in dimethyl sulfoxide. In a separate vessel, 0.01 moles of sulfanilamide is also dissolved in dimethyl sulfoxide. Both solutions are then combined in a pre-chilled china dish while maintaining the temperature between 0-5°C to yield the final product.[3]

Characterization of this compound Compounds

The structural confirmation of newly synthesized this compound derivatives is established through a combination of spectroscopic techniques.

Experimental Protocols:

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are essential for elucidating the detailed molecular structure, including the number and environment of protons and carbon atoms.[4]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their identity.[4]

-

Melting Point (mp): The melting point of the crystalline solids is determined as an indicator of purity. For instance, the melting point of this compound is reported to be in the range of 215-219 °C.[5]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂S | [6][7] |

| Molecular Weight | 207.25 g/mol | [6][7] |

| Melting Point | 215-219 °C | [5] |

| Appearance | Solid |

Biological Activity and Signaling Pathways

Novel this compound compounds have demonstrated significant potential in oncology and infectious diseases. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity

3.1.1. Inhibition of the IL6/JAK2/STAT3 Signaling Pathway

Certain 6-acetylthis compound derivatives have been identified as potent anticancer agents, particularly against human breast cancer cells (MCF7).[2][8] These compounds have been shown to suppress cancer cell proliferation and induce apoptosis by modulating the IL6/JAK2/STAT3 signaling pathway.[1][2][8] Specifically, compounds 5b and 5i were found to downregulate the expression of IL6, JAK2, STAT3, BCL2, Cyclin D1, and c-MYC, while upregulating the expression of the pro-apoptotic protein BAX.[1][2]

Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway by this compound derivatives.

Table 2: In Vitro Anticancer and Enzyme Inhibitory Activity

| Compound | Target Cell Line | IC₅₀ (µM) | Enzyme Inhibition | IC₅₀ | Reference |

| 5e | - | - | STAT3 Phosphorylation | 3.01 µM | [2][8] |

| 5b | - | - | STAT3 Phosphorylation | 3.59 µM | [2][8] |

| 5c | MCF-7 | 0.51 ± 0.03 | Tubulin Polymerization | 2.8 µM | [9] |

| 5c | A549 | 0.33 ± 0.01 | - | - | [9] |

3.1.2. Tubulin Polymerization Inhibition

Another series of naphthalene-sulfonamide derivatives has been identified as potent inhibitors of tubulin polymerization.[9] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[9] Compound 5c , with a naphthalen-1-yl moiety, was particularly effective against MCF-7 and A549 cell lines.[9]

Antimicrobial Activity

Naphthalene-sulfonamide hybrids have also been evaluated for their antimicrobial properties. Some derivatives exhibit promising activity against various bacterial and fungal strains.[2] For example, compound 5b showed a notable minimum inhibitory concentration (MIC) against E. coli.[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Compounds

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 5b | E. coli | 10 | [2] |

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The significant anticancer and antimicrobial activities, coupled with defined mechanisms of action, underscore the potential of this compound class in drug discovery. Further optimization of these scaffolds could lead to the development of next-generation therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbpas.com [ijbpas.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Naphthalene-2-Sulfonamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in-silico modeling techniques utilized to investigate the interactions of naphthalene-2-sulfonamide derivatives with various biological targets. Naphthalene-2-sulfonamides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives against different targets, as reported in the scientific literature. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.

Table 1: Anticancer and STAT3 Inhibitory Activity of 6-Acetylthis compound Derivatives [1]

| Compound | Substitution on Sulfonamide Nitrogen | MCF-7 IC₅₀ (µM) | MDCK IC₅₀ (µM) | Selectivity Index (SI) | STAT3 Phosphorylation IC₅₀ (µM) |

| 5a | Phenyl | 10.31 ± 0.83 | 22.13 ± 1.15 | 2.15 | 7.87 ± 0.52 |

| 5b | 4-Fluorophenyl | 8.92 ± 0.67 | 20.76 ± 1.09 | 2.33 | 3.59 ± 0.28 |

| 5e | 4-Bromophenyl | 9.54 ± 0.78 | 21.15 ± 1.12 | 2.22 | 3.01 ± 0.21 |

| 5i | Pyridin-2-yl | 11.02 ± 0.91 | 23.45 ± 1.23 | 2.13 | 8.58 ± 0.61 |

| Cryptotanshinone (Ref.) | - | - | - | - | 3.52 ± 0.25 |

Table 2: Antimicrobial Activity of 6-Acetylthis compound Derivatives [1]

| Compound | E. coli DNA Gyrase IC₅₀ (µg/mL) | E. coli Topoisomerase IV IC₅₀ (µg/mL) | S. aureus DNA Gyrase IC₅₀ (µg/mL) | S. aureus Topoisomerase IV IC₅₀ (µg/mL) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

| 5b | Moderately Active | 5.3 | - | - | 10 | >100 |

| 5e | - | - | Moderately Active | 7.65 | >100 | 20 |

| Norfloxacin (Ref.) | - | 8.24 | - | 7.07 | - | - |

Table 3: Tubulin Polymerization Inhibitory and Antiproliferative Activities of Naphthalene-Sulfonamide Derivatives [2]

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |

| 5c | 0.51 ± 0.03 | 0.33 ± 0.01 | 2.8 |

| CA-4 (Ref.) | 5.55 ± 0.11 | - | - |

| Cisplatin (Ref.) | 11.15 ± 0.75 | - | - |

Experimental and Computational Protocols

This section provides detailed methodologies for the key in-silico and in-vitro experiments cited in the context of this compound research.

In-Silico Modeling Protocols

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to their protein targets.

Generalized Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, STAT3 (PDB IDs: 1BG1, 6NJS) or Tubulin (PDB ID: 4O2B).[2][3][4][5][6][7][8]

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add polar hydrogen atoms and assign partial charges to the protein atoms.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structures of the this compound derivatives using chemical drawing software.

-

Convert the 2D structures to 3D structures.

-

Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Grid Generation:

-

Define a grid box around the active site of the target protein. The active site can be identified based on the position of the co-crystallized ligand in the PDB structure or from published literature.

-

For example, for docking into the colchicine binding site of tubulin, a grid box can be centered at specific coordinates (e.g., x=2.135, y=27.699, z=3.831) with defined dimensions.[9]

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.

-

The docking algorithm explores various conformations and orientations of the ligand within the defined grid box.

-

The generated poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

-

-

Analysis of Results:

-

Analyze the docking poses to identify the most favorable binding mode, characterized by the lowest binding energy.

-

Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the molecular basis of binding.

-

Pharmacophore modeling is used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.

Objective: To develop a 3D pharmacophore model that represents the key chemical features of active this compound derivatives.

Generalized Protocol:

-

Training Set Selection:

-

Compile a set of this compound derivatives with known biological activities (e.g., IC₅₀ values) against the target of interest.

-

The training set should include both active and inactive compounds to build a predictive model.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformations for each molecule in the training set.

-

-

Feature Identification:

-

Identify common chemical features among the active molecules. These features can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), positive ionizable (PI), and negative ionizable (NI) groups.[10]

-

-

Pharmacophore Model Generation:

-

Use software like MOE, Discovery Studio, or LigandScout to align the active compounds and generate pharmacophore hypotheses.

-

The generated models consist of a 3D arrangement of the identified chemical features.

-

-

Model Validation:

-

Validate the best pharmacophore model using a test set of compounds with known activities that were not included in the training set.

-

A good model should be able to distinguish between active and inactive compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules with the desired chemical features that are likely to be active.

-

QSAR is a computational modeling method that relates the quantitative chemical structure features of a series of compounds to their biological activity.

Objective: To develop a mathematical model that can predict the biological activity of new this compound derivatives based on their physicochemical properties.

Generalized Protocol:

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., pIC₅₀).

-

Divide the dataset into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include:

-

1D descriptors: Molecular weight, atom counts, etc.

-

2D descriptors: Topological indices, connectivity indices, etc.

-

3D descriptors: Steric parameters, surface area, volume, etc.

-

Physicochemical descriptors: LogP, polar surface area (PSA), etc.

-

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a relationship between the calculated descriptors and the biological activity.

-

The goal is to select a subset of descriptors that best correlates with the activity.

-

-

Model Validation:

-

Validate the QSAR model using the test set. Key statistical parameters for validation include the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).

-

A robust QSAR model should have high predictive power for the test set compounds.

-

In-Vitro Experimental Protocols

Principle: This assay is based on the ability of carbonic anhydrase (CA) to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

-

Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO.

-

Inhibitor Stock Solutions: 10 mM of test compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add Assay Buffer, the test compound dilution (or DMSO for control), and the CA working solution.

-

Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the Substrate Solution.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time).

-

Determine the percentage of inhibition for each compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in turbidity at 340 nm.

Protocol:

-

Reagent Preparation:

-

General Tubulin Buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA.

-

GTP Stock Solution: 10 mM in General Tubulin Buffer.

-

Tubulin Stock Solution: Reconstituted in General Tubulin Buffer.

-

Test Compound Solutions: Diluted in General Tubulin Buffer (final DMSO concentration <1%).

-

-

Assay Procedure:

-

Pre-warm a microplate reader to 37°C.

-

In a 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle control.

-

Place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time.

-

Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

-

Inhibitors of tubulin polymerization will decrease the rate and extent of polymerization, while enhancers will have the opposite effect.

-

Calculate the IC₅₀ value for inhibitory compounds.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and computational workflows relevant to the study of this compound interactions.

IL-6/JAK2/STAT3 Signaling Pathway

This pathway is a critical regulator of cell proliferation and survival and is a key target for anticancer drug development. This compound derivatives have been shown to modulate this pathway.[1]

Caption: The IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Molecular Docking Workflow

This diagram outlines the typical steps involved in performing a molecular docking study.

Caption: A generalized workflow for performing molecular docking simulations.

Pharmacophore Modeling and Virtual Screening Workflow

This diagram illustrates the process of developing a pharmacophore model and using it for virtual screening to discover new hit compounds.

Caption: Workflow for pharmacophore model generation and subsequent virtual screening.

References

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational screening and molecular dynamics of natural compounds targeting the SH2 domain of STAT3: a multitarget approach using network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of a Naphthalene-2-sulfonamide Library: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary biological screening of a Naphthalene-2-sulfonamide library, outlining key experimental protocols, presenting quantitative data from representative studies, and visualizing relevant biological pathways and experimental workflows. Naphthalene-2-sulfonamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial properties. This document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data from preliminary screenings of various this compound derivatives, highlighting their potential as both anticancer and antimicrobial agents.

Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Human Breast Cancer Cell Line

| Compound ID | Modification | IC50 (µM) | Selectivity Index (SI) vs. MDCK cells | Reference |

| 5a | 6-acetyl, N-phenyl | 42.13 | 2.15 | [1] |

| 5b | 6-acetyl, N-(4-fluorophenyl) | 40.08 | 2.33 | [1] |

| 5e | 6-acetyl, N-(4-bromophenyl) | 43.13 | 2.22 | [1] |

| 5i | 6-acetyl, N-(pyridin-2-yl) | 41.6 | 2.13 | [1] |

| 5c | N-(naphthalen-1-yl) | 0.51 ± 0.03 | Not Reported | [2] |

| 5c (A549) | N-(naphthalen-1-yl) | 0.33 ± 0.01 | Not Reported | [2] |

IC50: The concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency. Selectivity Index (SI): The ratio of the IC50 value for normal cells (Madin-Darby Canine Kidney; MDCK) to that for cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Modification | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | C. albicans MIC (mg/mL) | Reference |

| 5b | 6-acetyl, N-(4-fluorophenyl) | 10 | >100 | 10 | [1] |

| 5j | 6-acetyl, N-(pyridin-3-yl) | 10 | >100 | 10 | [1] |

| 5e | 6-acetyl, N-(4-bromophenyl) | >100 | 20 | 10 | [1] |

| 5f | 6-acetyl, N-(4-chlorophenyl) | >100 | 20 | >100 | [1] |

| 5c | 6-acetyl, N-(2-fluorophenyl) | >100 | >100 | 10 | [1] |

| 5d | 6-acetyl, N-(3-fluorophenyl) | >100 | >100 | 10 | [1] |

| 5i | 6-acetyl, N-(pyridin-2-yl) | >100 | >100 | 10 | [1] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: In Vitro Enzyme Inhibition Data

| Compound ID | Target Enzyme | IC50 | Reference |

| 5e | STAT3 Phosphorylation | 3.01 µM | [1][3] |

| 5b | STAT3 Phosphorylation | 3.59 µM | [1][3] |

| 5b | E. coli Topoisomerase IV | 5.3 µg/mL | [1][3] |

| 5e | S. aureus Topoisomerase IV | 7.65 µg/mL | [1][3] |

IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity Screening

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

-

This compound compounds

-

MCF-7 (human breast adenocarcinoma) and MDCK (Madin-Darby canine kidney) cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

Neutral Red solution (e.g., 50 µg/mL in DMEM)

-

Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

Microplate reader (540 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 and MDCK cells into separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Discard the Neutral Red solution and wash the cells with 150 µL of Phosphate-Buffered Saline (PBS).

-

Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to solubilize the dye.

-

Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity Screening

This method is used for the preliminary screening of the antimicrobial activity of the compounds.

Materials:

-

This compound compounds

-

Bacterial strains (Escherichia coli, Staphylococcus aureus) and fungal strain (Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Positive control (e.g., a standard antibiotic) and negative control (e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound compounds

-

Test microorganisms

-

Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of each compound in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or growth (for fungi). This can be assessed visually or by measuring the optical density using a microplate reader.

In Vitro Enzyme Inhibition Assays

This assay assesses the ability of compounds to inhibit the phosphorylation of STAT3 in a cellular context.

Materials:

-

A suitable cancer cell line with a functional STAT3 pathway (e.g., MCF-7)

-

This compound compounds

-

IL-6 (or other STAT3 activator)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with a known STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blot:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control. Calculate the percentage inhibition of STAT3 phosphorylation for each compound concentration and determine the IC50 value.

These assays measure the inhibition of bacterial type II topoisomerases. The principle involves assessing the enzyme's ability to relax or supercoil plasmid DNA.

Materials:

-

Purified E. coli or S. aureus Topoisomerase IV or DNA Gyrase

-

Supercoiled or relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP for gyrase)

-

This compound compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, plasmid DNA, and various concentrations of the test compound.

-

Enzyme Addition: Add the purified enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, linear) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Quantify the amount of supercoiled or relaxed DNA in each lane. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualization of Pathways and Workflows

IL-6/JAK2/STAT3 Signaling Pathway

The IL-6/JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers, including breast cancer. This compound derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

Caption: The IL-6/JAK2/STAT3 signaling cascade.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the preliminary biological screening of a compound library, from initial high-throughput screening to the identification of lead compounds with confirmed mechanisms of action.

Caption: General workflow for screening a compound library.

References

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Probing the Molecular Mechanisms of Naphthalene-Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the mechanisms of action for derivatives of Naphthalene-2-sulfonamide. While research on the parent compound is limited, its structural scaffold has served as a foundation for the development of a diverse range of biologically active molecules. This document summarizes key findings, presents quantitative data, outlines detailed experimental protocols, and visualizes the core biological pathways and workflows.

Core Mechanisms of Action: A Multi-Target Scaffold

Naphthalene-sulfonamide derivatives have demonstrated a broad spectrum of biological activities, positioning them as a versatile scaffold in drug discovery. The primary areas of investigation have centered on their potential as anticancer and antimicrobial agents. The core mechanisms identified include the modulation of critical signaling pathways in cancer, the inhibition of essential bacterial enzymes, and interactions with other significant therapeutic targets.

Anticancer Activity

Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway:

A significant body of research has focused on 6-acetylthis compound derivatives as potent inhibitors of the IL-6/JAK2/STAT3 signaling pathway, which is a critical regulator of cancer cell proliferation, survival, and metastasis.[1][2][3][4] In cancer cells, particularly breast cancer cell lines like MCF7, these compounds have been shown to suppress cell proliferation and induce apoptosis.[1][5][6]

The mechanism involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.[1][3] By preventing the phosphorylation of STAT3, these derivatives block its dimerization and subsequent translocation to the nucleus.[7] This, in turn, downregulates the expression of key pro-survival and proliferative genes such as BCL2, Cyclin D1, and c-MYC.[1][5][6] Concurrently, an upregulation of the pro-apoptotic gene BAX is observed.[1][5][6]

Tubulin Polymerization Inhibition:

Certain naphthalene-sulfonamide derivatives have been identified as inhibitors of tubulin polymerization.[8][9][10] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][8] One particularly potent derivative, compound 5c (a naphthalen-1-yl derivative), was found to inhibit tubulin polymerization by interacting at the colchicine-binding site.[1][8]

Antimicrobial Activity

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV:

Naphthalene-sulfonamide derivatives have also been evaluated for their antimicrobial properties.[1][2][3] These compounds have been shown to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][11][12] These enzymes are essential for bacterial DNA replication, repair, and segregation, and their absence in eukaryotes makes them attractive targets for antibiotics.[2] By inhibiting these enzymes, the derivatives effectively block bacterial cell division. For instance, certain 6-acetylthis compound derivatives displayed potent inhibitory activity against E. coli topoisomerase IV and moderate inhibition of DNA gyrase.[1][5][6]

The broader class of sulfonamide antibiotics is known to function by inhibiting dihydropteroate synthase (DHPS), an enzyme involved in bacterial folic acid synthesis.[13]

Other Investigated Mechanisms of Action

Human CCR8 Antagonism: The naphthalene-sulfonamide scaffold has been utilized to develop antagonists for the human C-C chemokine receptor 8 (CCR8).[5][14][15][16] CCR8 is a G protein-coupled receptor implicated in inflammatory responses and has emerged as a target in immuno-oncology.[15] Derivatives have shown antagonistic properties in both binding and calcium mobilization assays.[14]

Fatty Acid Binding Protein 4 (FABP4) Inhibition: Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4).[2][10][17][18][19] FABP4 is a key regulator in metabolic and inflammatory pathways, making it a therapeutic target for conditions like type 2 diabetes and atherosclerosis.[10][17]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various naphthalene-sulfonamide derivatives.

Table 1: Anticancer Activity of Naphthalene-Sulfonamide Derivatives

| Compound/Derivative | Target | Assay | Cell Line | IC50 | Reference(s) |

|---|---|---|---|---|---|

| 5e (6-acetylthis compound deriv.) | STAT3 Phosphorylation | In vitro enzymatic | - | 3.01 µM | [1][5][6] |

| 5b (6-acetylthis compound deriv.) | STAT3 Phosphorylation | In vitro enzymatic | - | 3.59 µM | [1][5][6] |

| Cryptotanshinone (Reference) | STAT3 Phosphorylation | In vitro enzymatic | - | 3.52 µM | [1][5][6] |

| 5c (Naphthalen-1-yl sulfonamide deriv.) | Tubulin Polymerization | In vitro enzymatic | - | 2.8 µM | [1][8] |

| 5c (Naphthalen-1-yl sulfonamide deriv.) | Antiproliferative | CCK-8 | A549 | 0.33 ± 0.01 µM | [1][8] |

| 5c (Naphthalen-1-yl sulfonamide deriv.) | Antiproliferative | CCK-8 | MCF-7 | 0.51 ± 0.03 µM |[1][8] |

Table 2: Antimicrobial Activity of Naphthalene-Sulfonamide Derivatives

| Compound/Derivative | Target Enzyme | Organism | IC50 | Reference(s) |

|---|---|---|---|---|

| 5b (6-acetylthis compound deriv.) | Topoisomerase IV | E. coli | 5.3 µg/mL | [1][5][6] |

| Norfloxacin (Reference) | Topoisomerase IV | E. coli | 8.24 µg/mL | [1][5][6] |

| 5e (6-acetylthis compound deriv.) | Topoisomerase IV | S. aureus | 7.65 µg/mL | [1][5][6] |

| Norfloxacin (Reference) | Topoisomerase IV | S. aureus | 7.07 µg/mL |[1][5][6] |

Experimental Protocols

This section provides an overview of the methodologies used to assess the mechanism of action of naphthalene-sulfonamide derivatives.

STAT3 Phosphorylation Inhibition Assay (In vitro)

This assay quantifies the ability of a compound to inhibit the phosphorylation of the STAT3 protein.

-

Principle: A kinase assay is performed using recombinant JAK2 (the upstream kinase) and STAT3 protein. The amount of phosphorylated STAT3 is measured, typically using an antibody-based detection method like ELISA or Western blot.

-

General Protocol:

-

Reagent Preparation: Prepare assay buffer, solutions of recombinant human JAK2 and STAT3 proteins, ATP, and the test compounds (naphthalene-sulfonamide derivatives) at various concentrations.

-

Reaction Setup: In a microplate, combine the JAK2 enzyme, STAT3 substrate, and the test compound or vehicle control.

-

Initiation: Start the phosphorylation reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated STAT3. For an ELISA-based method, this involves transferring the reaction mixture to an antibody-coated plate that captures p-STAT3, followed by detection with a labeled secondary antibody and a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering or fluorescence over time. Inhibitors of polymerization will reduce the rate and extent of this signal increase.

-

General Protocol:

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified porcine brain tubulin in a general tubulin buffer. Prepare assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP solution, and test compounds at various concentrations.[8]

-

Reaction Setup: In a 96-well plate, add the assay buffer, tubulin solution, and the test compound or reference compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).

-

Initiation: Initiate polymerization by adding GTP.

-

Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence or absorbance at regular intervals (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the signal intensity versus time. The IC50 value is determined by plotting the percentage of inhibition of polymerization (calculated from the final signal values) against the compound concentration.

-

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays determine the inhibitory effect of compounds on the enzymatic activity of bacterial topoisomerases.

-

Principle:

-

DNA Gyrase Supercoiling Assay: Measures the conversion of relaxed plasmid DNA into its supercoiled form.[20][21]

-

Topoisomerase IV Decatenation Assay: Measures the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[21][22] The different DNA forms (relaxed, supercoiled, decatenated) are then separated by agarose gel electrophoresis.

-

-

General Protocol (Supercoiling Assay):

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, pH 7.5), relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and the test compound at various concentrations.[20][22]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[20]

-

Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Analysis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of naphthalene-sulfonamide derivatives.

Caption: IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of naphthalene-sulfonamide derivatives.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

References

- 1. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05413C [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, molecular characterization and therapeutic investigation of a novel CCR8 peptide antagonist that attenuates acute liver injury by inhibiting infiltration and activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Fluorescent Properties of Naphthalene-2-Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons renowned for their intrinsic fluorescence.[1][2] Their rigid, planar structure and extensive π-electron conjugation result in favorable photophysical properties, including high quantum yields and excellent photostability.[1][2] The introduction of a sulfonamide moiety to the naphthalene scaffold creates a versatile class of compounds, Naphthalene-2-sulfonamide derivatives, which have garnered significant interest in drug discovery and molecular sensing.[3] These derivatives serve as valuable fluorescent probes, with their emission properties often being highly sensitive to the local microenvironment, making them ideal for studying molecular interactions and for use in high-throughput screening assays.[3]

This technical guide provides an in-depth exploration of the fluorescent properties of this compound derivatives and related compounds, offering a summary of their photophysical characteristics, detailed experimental protocols, and insights into their application in biological research.

Quantitative Fluorescent Properties

The photophysical characteristics of naphthalene derivatives, including their excitation and emission maxima and fluorescence quantum yield (Φ), are highly dependent on their specific chemical structure and the polarity of their environment.[4][5] Below is a summary of quantitative data for naphthalene and several of its derivatives, which serve as relevant benchmarks for understanding the performance of this compound compounds.

| Compound/Derivative Class | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Solvent/Environment |

| Naphthalene | 270 | 335 | 0.23 | Cyclohexane[6] |

| Naphthalene | 311 | 322 | Not Specified | ddH₂O or PBS[7][8] |

| Sulfonamide Derivative (S11) | ~320 | ~420-480 | Not Specified | Varies (e.g., Dioxane, THF)[9] |

| Naphthalimide Derivatives | Not Specified | Not Specified | 0.01 - 0.87 | Varies with solvent nature[5] |

| Naphthalene Derivative (F6) | 343 | 434 | Not Specified | Methanol (in presence of Al³⁺)[10] |

| Sulfonamide-Naphthalimides | ~435 (Abs. Max) | ~500-550 | Not Specified | Methanol/CHCl₃[11] |

| PRODAN | Not Specified | Not Specified | 0.95 | Ethanol[12] |

| PRODAN | Not Specified | Not Specified | 0.03 | Cyclohexane[12] |

Note: Data for a broad range of specific this compound derivatives is not centrally documented. The table includes data for the parent naphthalene molecule and closely related sulfonamide-containing derivatives to provide a comparative baseline.

Experimental Protocols

Accurate characterization of the fluorescent properties of this compound derivatives relies on precise synthesis and standardized spectroscopic methods.

General Synthesis of a Sulfonamide-Containing Naphthalimide Derivative

This protocol is adapted from the synthesis of sulfonamide-containing naphthalimide derivatives, which are structurally related to Naphthalene-2-sulfonamides and serve as potent fluorescent probes.[13]

Materials:

-

N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide (NI)

-

Sodium sulfonamide (SNNa)

-

N,N-dimethylformamide (DMF)

-

Tetrabutyl ammonium hydroxide (40% aqueous solution)

-

Ethanol

Procedure:

-

Prepare a solution of N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide (NI) (e.g., 1 mmol) in 5 mL of DMF.

-

In a separate flask, dissolve sodium sulfonamide (SNNa) (e.g., 0.5 mmol) in 3 mL of DMF.

-

Slowly add the SNNa solution to the NI solution while stirring at room temperature.

-

Add 0.3 mL of tetrabutyl ammonium hydroxide solution to the reaction mixture.

-

Continue stirring the reaction solution for 24 hours at room temperature.

-

Remove the majority of the DMF solvent under vacuum.

-

Precipitate the resulting product by adding ethanol.

-

Filter and dry the final product for subsequent characterization.[13]

Fluorescence Spectroscopy Measurement

This protocol outlines the steps for measuring the fluorescence spectra of this compound derivatives.

Equipment:

-

Fluorescence Spectrophotometer (e.g., Varian Cary Eclipse)[11]

-

Quartz cuvettes (1 cm pathlength)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized this compound derivative in a suitable solvent such as DMSO or chloroform (CHCl₃).[3][11] Store this solution protected from light.

-

Working Solution Preparation: Dilute the stock solution with the desired experimental solvent (e.g., methanol, ethanol, buffer) to a final concentration that yields an absorbance value between 0.01 and 0.1 at the excitation wavelength to avoid inner-filter effects.[6][12]

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation and emission monochromators to the appropriate wavelengths. For exploratory scans, a broad wavelength range can be used.

-

Blank Measurement: Fill a quartz cuvette with the experimental solvent (blank) and record its spectrum. This is to subtract any background signal from the solvent.

-